Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane
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Overview
Description
Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups attached to silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane typically involves the reaction of triphenylsilane with an appropriate ethynyl derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where triphenylsilane is reacted with an ethynyl halide under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrosilane form.
Substitution: The phenyl groups attached to the silicon atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce various functional groups onto the silicon atoms.
Scientific Research Applications
Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s unique structure allows it to be used in the development of novel biomolecules and as a probe in biological studies.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane exerts its effects involves its ability to participate in various chemical reactions. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of complex structures. The phenyl groups provide stability and influence the compound’s reactivity, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: A simpler compound with three phenyl groups attached to a silicon atom.
Ethynyltrimethylsilane: Contains an ethynyl group attached to a silicon atom with three methyl groups.
Triisopropyl(trimethylsilyl)ethynylsilane: Features an ethynyl group attached to a silicon atom with three isopropyl groups and a trimethylsilyl group.
Uniqueness
Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane is unique due to its complex structure, which includes multiple phenyl groups and an ethynyl linkage. This structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
652154-26-2 |
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Molecular Formula |
C46H38Si2 |
Molecular Weight |
647.0 g/mol |
IUPAC Name |
triphenyl-[2-[2-(2-triphenylsilylethyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C46H38Si2/c1-7-23-41(24-8-1)47(42-25-9-2-10-26-42,43-27-11-3-12-28-43)37-35-39-21-19-20-22-40(39)36-38-48(44-29-13-4-14-30-44,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h1-34H,35,37H2 |
InChI Key |
QJKUOWPQRLHSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCC2=CC=CC=C2C#C[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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